2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid
Description
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a substituted amino group at position 2 (butyl(methyl)amino), a chlorine atom at position 5, and a carboxylic acid moiety at position 3. This compound falls under the class of tertiary amines, as evidenced by the butyl(methyl)amino substituent . The carboxylic acid group enhances polarity, likely improving water solubility compared to ester analogs, while the bulky tertiary amine substituent may influence steric interactions in molecular recognition processes.
Properties
IUPAC Name |
2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-3-4-5-14(2)10-12-6-7(11)8(13-10)9(15)16/h6H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBLNJBPVVSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with butyl(methyl)amine under controlled conditions. . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
Scientific Research Applications
This chemical is a building block in the synthesis of various biologically active molecules . Carboxylic acid derivatives are used as SHP2 antagonists for treating hyperproliferative diseases and disorders such as cancer .
Mechanism of Action
The mechanism of action of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:
Physical and Chemical Properties
- Crystal Packing : Pyrimidine derivatives with hydrogen-bonding groups (e.g., -NH₂ or -COOH) form stable supramolecular networks. For example, 5-bromo-2-chloropyrimidin-4-amine exhibits N–H···N hydrogen bonds, creating 2D networks . The target compound’s tertiary amine may reduce hydrogen-bonding capacity compared to primary amines.
- Solubility: Carboxylic acid derivatives (e.g., target compound) are more water-soluble than esters (e.g., ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate) but less lipid-soluble .
- Steric Effects: Bulky substituents like butyl(methyl)amino or cyclopropyl (in 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid) may hinder reactivity at position 2 .
Biological Activity
Overview
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, leading to a range of effects including antimicrobial, antiviral, and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, resulting in various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or alter receptor-mediated processes, which is critical for its therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in antibacterial activity, potentially affecting viral enzymes or host cell pathways critical for viral life cycles.
Anticancer Potential
In cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The compound appears to affect cell cycle regulation and promote apoptotic pathways, making it a candidate for further development in cancer therapies .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Using Kirby-Bauer disk diffusion assays, the compound demonstrated significant inhibition against strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated a dose-dependent response, emphasizing the compound's potential as an antibacterial agent .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed that the compound induced cell cycle arrest at the G2/M phase, suggesting its role in halting cancer cell proliferation .
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | Disruption of cell wall synthesis |
| Antiviral | Inhibits viral replication | Interference with viral enzymes |
| Anticancer | Induces apoptosis; inhibits tumor growth | Cell cycle arrest; promotes apoptotic pathways |
Q & A
Q. What synthetic strategies are optimal for preparing 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, starting from 5-chloropyrimidine-4-carboxylic acid derivatives, the butyl(methyl)amino group can be introduced via coupling reactions using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or acetonitrile. Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of the amine nucleophile) and reaction temperature (40–60°C) to minimize side reactions. Post-synthesis purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent ensures >95% purity .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to confirm retention time and molecular ion ([M+H]+).
- NMR : Compare 1H/13C NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations) to verify regioselectivity of the butyl(methyl)amino substitution.
- Elemental Analysis : Validate empirical formula (C10H15ClN3O2) with <0.3% deviation .
Advanced Research Questions
Q. How does the steric and electronic environment of the butyl(methyl)amino group influence the compound’s reactivity in further functionalization (e.g., coupling reactions)?
- Methodological Answer : The tertiary amine (butyl(methyl)amino) introduces steric hindrance, which can slow down electrophilic aromatic substitution at the pyrimidine ring. Computational modeling (e.g., DFT using Gaussian 16) predicts reduced electron density at the 2-position due to the electron-withdrawing effect of the chloro substituent. Experimentally, monitor reaction kinetics via in-situ IR spectroscopy to track coupling efficiency with aryl boronic acids under Suzuki-Miyaura conditions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) arising from rotational isomerism or solvent effects?
- Methodological Answer : Rotational isomerism in the butyl(methyl)amino group can lead to dynamic NMR effects. To address this:
Q. How can stability studies be designed to assess degradation pathways under physiological conditions (e.g., pH 7.4 buffer, 37°C)?
- Methodological Answer : Conduct accelerated stability testing:
- Incubate the compound in PBS (pH 7.4) at 37°C for 14 days.
- Analyze degradation products via LC-MS/MS. Common pathways include hydrolysis of the carboxylic acid group or dechlorination.
- Use Arrhenius modeling to extrapolate shelf-life at lower temperatures (e.g., 4°C storage recommended) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer : Solubility can vary due to protonation states. Use potentiometric titration (e.g., Sirius T3 instrument) to determine pKa values of the carboxylic acid and amino groups. For example, if the carboxylic acid has a pKa ~3.5, solubility in PBS (pH 7.4) will be lower than in acidic buffers. Validate with shake-flask experiments under controlled ionic strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
